molecular formula C12H6Br4O B1530821 2,4,4',5-Tetrabromodiphenyl ether CAS No. 446254-42-8

2,4,4',5-Tetrabromodiphenyl ether

Cat. No.: B1530821
CAS No.: 446254-42-8
M. Wt: 485.79 g/mol
InChI Key: LXCFDVVDUVPAGR-UHFFFAOYSA-N
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Description

2,4,4’,5-Tetrabromodiphenyl ether is an organic compound belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are widely recognized for their use as flame retardants in various industrial applications. PBDEs, including 2,4,4’,5-Tetrabromodiphenyl ether, have been extensively studied due to their persistence in the environment and potential health impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4’,5-Tetrabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or bromine-containing compounds under controlled conditions. The process requires a catalyst, such as iron or aluminum bromide, to facilitate the bromination reaction .

Industrial Production Methods: In industrial settings, the production of 2,4,4’,5-Tetrabromodiphenyl ether involves large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,4,4’,5-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,4’,5-Tetrabromodiphenyl ether has been the subject of extensive scientific research due to its environmental persistence and potential health effects. Key applications include:

Comparison with Similar Compounds

2,4,4’,5-Tetrabromodiphenyl ether is part of a broader group of PBDEs, which include:

Uniqueness: 2,4,4’,5-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other PBDEs, it has distinct pathways of degradation and interaction with biological systems .

Properties

IUPAC Name

1,2,4-tribromo-5-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCFDVVDUVPAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879894
Record name BDE-74
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-42-8
Record name 2,4,4',5-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-74
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4',5-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0R9AN7CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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